2-Oxohept-3-enedioate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

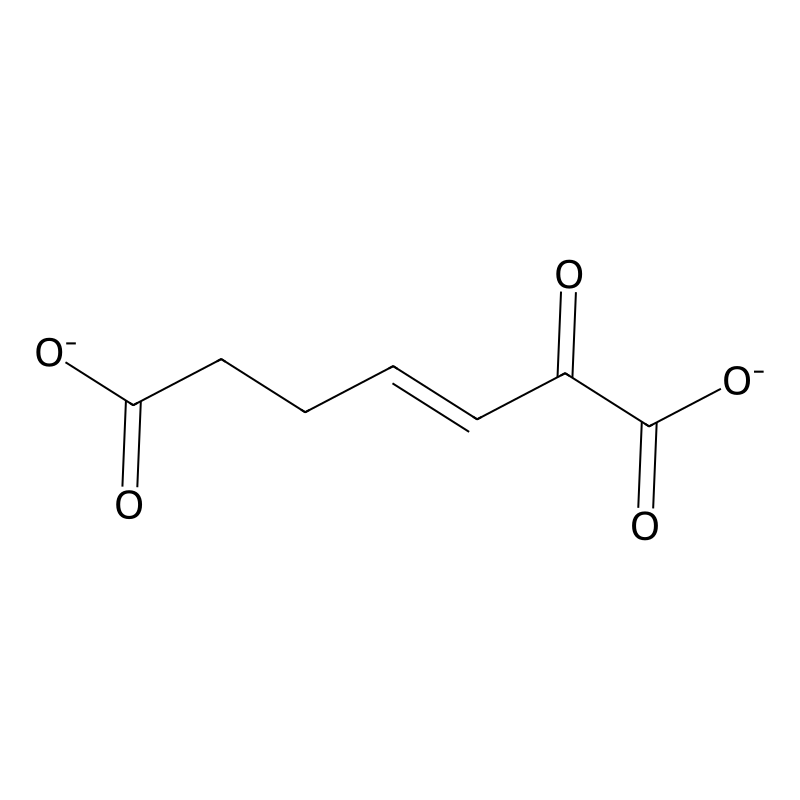

2-Oxohept-3-enedioate, also known as cis-2-oxohept-3-enedioic acid, is a heptenedioate compound with the molecular formula and a net charge of -2. It is characterized by its structure, which includes a conjugated system of double bonds and two carboxylic acid functional groups. This compound is significant in various biochemical pathways and has been studied for its role in metabolic processes .

Uniqueness: The uniqueness of 2-oxohept-3-enedioate lies in its specific chain length and the arrangement of double bonds, which influence its reactivity and biological roles compared to similar compounds. Its involvement in unique metabolic pathways further distinguishes it from other dicarboxylic acids and related compounds.

The biological activity of 2-oxohept-3-enedioate is primarily linked to its role in metabolic pathways. It acts as an intermediate in the degradation of aromatic compounds and is involved in various biosynthetic processes. Research has indicated that it may have implications in microbial metabolism, particularly in the context of biodegradation .

Synthesis of 2-oxohept-3-enedioate can be achieved through several methods:

- Chemical Synthesis: This may involve multi-step organic synthesis techniques that introduce the required functional groups and double bonds.

- Biochemical Synthesis: Microbial fermentation processes can produce 2-oxohept-3-enedioate from simpler substrates through enzymatic pathways. Specific strains of bacteria are known to facilitate this conversion effectively .

2-Oxohept-3-enedioate has several applications across different fields:

- Biotechnology: It is utilized in metabolic engineering to enhance the production of valuable metabolites.

- Pharmaceuticals: As a precursor or intermediate, it may be relevant in the synthesis of bioactive compounds.

- Environmental Science: Its role in biodegradation processes makes it significant for studies on pollutant degradation and bioremediation strategies .

Interaction studies involving 2-oxohept-3-enedioate typically focus on its enzymatic interactions and metabolic pathways. Research has shown that it interacts with various enzymes that facilitate its transformation into other metabolites, indicating its importance as a metabolic intermediate. Understanding these interactions helps elucidate its role in broader biochemical networks .

Several compounds share structural or functional similarities with 2-oxohept-3-enedioate. Here are some notable examples:

| Compound Name | Structure Type | Key Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 2-Oxohex-3-enedioate | Hexenedioate | One carbon shorter than 2-Oxohept-3-enedioate; involved in similar metabolic pathways . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 5-Oxopent-3-ene-1,2,5-tricarboxylate | Tricarboxylate | Contains more carboxylic acid groups; significant in energy metabolism . | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 4-Oxobutanoic acid | Dicarboxylic acid | Simpler structure; serves as a precursor for various bio

The acid-base behavior of 2-oxohept-3-enedioate reflects the complex interplay between its dual carboxylate groups and the electron-withdrawing ketone functionality [1]. As a conjugate base of 2-oxohept-3-enedioic acid, this compound exists predominantly in its dianionic form under neutral to basic conditions [1]. The presence of the ketone group adjacent to one carboxylate significantly influences the dissociation constants through electron-withdrawing effects [29] [31]. Comparative analysis with structurally related compounds reveals distinct patterns in acid dissociation behavior [29] [31]. The alpha-keto acid functionality in similar compounds typically exhibits enhanced acidity compared to simple dicarboxylic acids due to the stabilization of the conjugate base through resonance and inductive effects [31]. Research on alpha-keto acids demonstrates that the presence of an electron-withdrawing carbonyl group adjacent to the carboxyl functionality significantly lowers the first dissociation constant [31].

The hydration equilibrium characteristic of alpha-keto acids introduces additional complexity to the acid-base behavior [31]. Nuclear magnetic resonance studies of related alpha-keto acids reveal that these compounds exist in equilibrium between their oxo and hydrated forms, with the relative populations being pH-dependent [31]. The hydrated forms typically exhibit different dissociation constants compared to their oxo counterparts, with the oxo forms generally demonstrating stronger acidity [31]. Electronegativity and resonance effects play crucial roles in determining the protonation states of 2-oxohept-3-enedioate [9]. The ketone functionality acts as an electron-withdrawing group, stabilizing the deprotonated carboxylate through both inductive and resonance mechanisms [9]. This stabilization effect is particularly pronounced for the carboxylate group in the alpha position relative to the ketone [31]. Solubility Profile in Polar/Non-Polar SolventsThe solubility characteristics of 2-oxohept-3-enedioate are governed by its highly polar nature, reflected in the substantial topological polar surface area of 97.3 Ų [1]. The presence of five hydrogen bond acceptor sites and the dianionic charge distribution significantly enhance its affinity for polar solvents [1]. The absence of hydrogen bond donors in the fully deprotonated form influences its specific solvation patterns compared to the parent acid [1]. Polar solvent interactions are dominated by electrostatic forces and hydrogen bonding with solvent molecules [12] [15]. The dicarboxylate functionality provides multiple sites for coordination with polar solvents, particularly water, where the anionic charges can be effectively stabilized through hydration shells [12]. The extended conjugated system incorporating the ketone and alkene functionalities contributes to the overall polarity while maintaining some degree of hydrophobic character [12].

Nonpolar solvent compatibility is severely limited due to the compound's ionic nature and high polarity [15]. The XLogP3-AA value of 1.2 indicates moderate lipophilicity, but this is overshadowed by the strong electrostatic interactions that dominate the solvation behavior [1]. In nonpolar environments, the lack of stabilizing interactions for the charged carboxylate groups results in poor solubility [15]. The solubility behavior is also influenced by the extended chain length compared to simpler dicarboxylic acids [14]. While the carbon chain provides some hydrophobic character, the multiple polar functionalities ensure that polar solvation remains the dominant factor [12]. Temperature effects on solubility follow typical patterns for ionic organic compounds, with increased temperature generally enhancing dissolution in polar media [14]. Thermal Stability and Decomposition PathwaysThermal stability analysis of 2-oxohept-3-enedioate requires consideration of the multiple reactive functionalities present in the molecule [20] [42]. The combination of carboxylate groups, ketone functionality, and the conjugated double bond system creates several potential pathways for thermal decomposition [20]. Comparative studies of related dicarboxylic acids provide insight into expected thermal behavior patterns [42] [43]. Alpha-keto acids generally exhibit lower thermal stability compared to simple carboxylic acids due to the presence of the electron-withdrawing ketone group [20] [41]. The decarboxylation reaction represents a primary decomposition pathway, particularly facilitated by the adjacent ketone functionality which can stabilize radical intermediates [20]. Temperature-programmed desorption studies of carboxylic acids on metal surfaces demonstrate decomposition typically occurring between 500 and 650 Kelvin [43].

The thermal degradation of dicarboxylic acids in sedimentary environments reveals pH-dependent stability patterns [42]. Under acidic conditions, the thermal stability of oxalic acid and related dicarboxylic acids is enhanced compared to neutral or basic conditions where decarboxylation reactions are more favored [42]. The electron-withdrawing nature of the ketone group in 2-oxohept-3-enedioate is expected to accelerate thermal decomposition processes compared to simple dicarboxylic acids [42]. Mechanistic studies of thermal decomposition in similar compounds indicate multiple competing pathways [20]. The primary route involves decarboxylation adjacent to the ketone functionality, potentially followed by further degradation of the resulting intermediate compounds [20]. Secondary pathways may include cyclization reactions involving the double bond system or fragmentation reactions that cleave the carbon chain [20]. Redox Properties and Electrochemical BehaviorThe electrochemical behavior of 2-oxohept-3-enedioate is characterized by the presence of multiple redox-active functionalities, including the ketone group and the extended conjugated system [24] [36]. The compound's redox properties are fundamentally influenced by the electron-withdrawing nature of both carboxylate groups and the central ketone functionality [36]. Standard reduction potentials for organic compounds typically depend on the stabilization of reduced forms through resonance and electronic effects [24] [47]. Electrochemical studies of related dicarboxylic acids demonstrate that the reduction behavior is significantly affected by the presence of electron-withdrawing substituents [35] [48]. Research on dicarboxylic acid electroreduction indicates that oxalic acid exhibits distinct electrochemical signatures compared to longer-chain dicarboxylic acids [35]. The mechanism typically involves single-electron transfer followed by radical coupling or further reduction steps [48]. The ketone functionality in 2-oxohept-3-enedioate provides an additional redox-active site, potentially allowing for multiple electron transfer processes [34] [36]. Studies of alpha-keto acid electrochemistry reveal that these compounds can undergo reduction at the carbonyl carbon, leading to alcohol formation or further reduction to alkyl derivatives [49]. The reversible nature of these processes depends on the stability of intermediate radicals and the solution conditions [36]. Comparative electrochemical analysis with structurally related compounds indicates that the presence of conjugated double bonds can significantly affect reduction potentials [36]. The extended conjugation in 2-oxohept-3-enedioate may stabilize reduced forms through delocalization of electron density [36]. This stabilization effect typically results in more positive reduction potentials compared to non-conjugated analogs [47]. The pH dependence of electrochemical behavior reflects the acid-base equilibria discussed previously [47]. At physiological pH, where the compound exists predominantly in its dianionic form, the electrochemical properties will differ significantly from those observed under acidic conditions where protonation occurs [47]. The Nernst equation governs the potential dependence on pH and concentration ratios of oxidized and reduced forms [47]. 2-Oxohept-3-enedioate serves as a central intermediate in the microbial degradation of aromatic compounds, functioning as a critical convergence point in multiple catabolic pathways [2]. This compound represents the direct product of 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylation in the homoprotocatechuate degradation pathway, where it plays an essential role in channeling diverse aromatic substrates toward central metabolic intermediates [3] [4]. The compound functions as a universal degradation product across numerous bacterial species, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas putida, and Acinetobacter species [5] [2] [6]. Research has demonstrated that 2-oxohept-3-enedioate formation occurs through meta-cleavage pathways, where aromatic ring fission generates intermediates that are subsequently processed through a series of enzymatic transformations [6] [7]. Microbial aromatic compound degradation utilizes 2-oxohept-3-enedioate as a key metabolic node, enabling bacteria to process structurally diverse aromatic compounds through convergent pathways [8] [9]. The versatility of this compound in aromatic degradation is evidenced by its formation from multiple precursor compounds, including homoprotocatechuate, 4-hydroxyphenylacetate, and various phenolic derivatives [5] [2] [6].

The microbial consortium approach has shown enhanced degradation efficiency when 2-oxohept-3-enedioate-producing pathways are involved, with bacterial flora demonstrating synergistic performance in processing complex aromatic substrates [9]. These collaborative degradation mechanisms result in improved removal rates and enhanced enzymatic activities compared to single-strain approaches [9]. Enzymatic Production via Homoprotocatechuate PathwayThe enzymatic production of 2-oxohept-3-enedioate occurs through a well-characterized sequence of reactions in the homoprotocatechuate degradation pathway, involving six key enzymatic steps that systematically convert homoprotocatechuate to tricarboxylic acid cycle intermediates [6] [4] [13]. Homoprotocatechuate 2,3-dioxygenase (EC 1.13.11.15) initiates the pathway by catalyzing the meta-cleavage of homoprotocatechuate, generating 5-carboxymethyl-2-hydroxymuconic semialdehyde through ring fission between the C2 and C3 positions [6] [4]. This iron-dependent enzyme requires α-ketoglutarate as a cofactor and exhibits optimal activity at pH 7.5-8.0 [6]. The subsequent 5-carboxymethyl-2-hydroxymuconic-semialdehyde dehydrogenase (EC 1.2.1.60) oxidizes the aldehyde group to form 5-carboxymethyl-2-hydroxymuconate, utilizing NAD⁺ as an electron acceptor [4] [13]. This reaction demonstrates high specificity for the semialdehyde substrate and proceeds with a specific activity range of 80-200 units per milligram protein [4]. 5-Carboxymethyl-2-hydroxymuconate isomerase (EC 5.3.2.1) catalyzes the conversion to 5-oxopent-3-ene-1,2,5-tricarboxylate through an intramolecular rearrangement reaction [4] [13]. This magnesium-dependent enzyme exhibits optimal activity at pH 7.0-7.5 and requires specific cofactor concentrations for maximum catalytic efficiency [13]. The critical enzymatic step producing 2-oxohept-3-enedioate involves a bifunctional enzyme complex encoded by the hpaG/hpcE gene, which possesses both 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase (EC 4.1.1.68) and 2-hydroxyhepta-2,4-diene-1,7-dioate isomerase activities [14] [15] [13]. This remarkable enzyme catalyzes the decarboxylation of 5-oxopent-3-ene-1,2,5-tricarboxylate to produce 2-oxohept-3-enedioate with simultaneous carbon dioxide release [15] [13]. Research findings have demonstrated that this bifunctional enzyme represents a unique evolutionary adaptation, where two distinct catalytic activities are encoded within a single polypeptide chain [13] [16]. The enzyme exhibits magnesium dependency and operates optimally at pH 7.5-8.0, with specific activities ranging from 60-180 units per milligram protein [13].

Bacterial strain variations in enzymatic production have been documented across multiple species, with Escherichia coli strain C containing the complete hpc operon (hpcECBDGH) under the control of the HpcR repressor [17]. Klebsiella pneumoniae utilizes the hpa gene cluster with similar enzymatic activities but different regulatory mechanisms [4] [18]. Connection to Tyrosine Metabolism NetworksThe connection between 2-oxohept-3-enedioate and tyrosine metabolism represents a fundamental link between amino acid catabolism and aromatic compound degradation, where tyrosine serves as a precursor for homoprotocatechuate formation through a series of well-characterized enzymatic transformations [11] [12] [19]. Tyrosine degradation pathways in bacteria utilize two primary routes: the homogentisate pathway and the homoprotocatechuate pathway [11] [12] [20]. In the homoprotocatechuate pathway, tyrosine undergoes initial transamination to form 4-hydroxyphenylpyruvate, followed by subsequent conversion to 4-hydroxyphenylacetate and finally to homoprotocatechuate through hydroxylation [11] [12]. Gram-positive bacteria, including Micrococcus species and Bacillus strains, demonstrate preferential utilization of the homoprotocatechuate pathway for tyrosine catabolism [12] [19]. Research has shown that these organisms possess the complete enzymatic machinery necessary for degrading homoprotocatechuate to succinate and pyruvate, with 2-oxohept-3-enedioate serving as the central intermediate [12] [19]. Enzymatic stoichiometry studies have established that cell extracts from tyrosine-grown bacteria can convert L-tyrosine directly to the ring-fission product of homoprotocatechuate 2,3-dioxygenase when appropriate coenzymes are provided [11] [12]. This demonstrates the direct metabolic connection between tyrosine catabolism and 2-oxohept-3-enedioate formation [12]. The metabolic significance of this connection extends beyond simple amino acid degradation, as tyrosine-derived homoprotocatechuate can serve as a carbon and energy source for bacterial growth [12] [19]. Studies have documented specific activities for homoprotocatechuate 2,3-dioxygenase ranging from 75-82 milliunits per milligram protein in tyrosine-grown cells, compared to negligible activity in glucose-grown controls [6]. Comparative pathway analysis reveals that organisms employing the homoprotocatechuate pathway for tyrosine degradation show high specific activities for homoprotocatechuate 2,3-dioxygenase and low activities for homogentisate 1,2-dioxygenase, whereas organisms using the homogentisate pathway demonstrate the reverse pattern [19]. This biochemical distinction provides a clear metabolic signature for pathway identification [19].

Regulatory mechanisms controlling tyrosine metabolism through the homoprotocatechuate pathway involve inducible enzyme systems that respond to substrate availability [19] [17]. The presence of tyrosine or homoprotocatechuate induces the expression of pathway enzymes, including those responsible for 2-oxohept-3-enedioate formation [19] [17]. Intersection with β-Ketoadipate PathwayThe intersection between 2-oxohept-3-enedioate metabolism and the β-ketoadipate pathway represents a critical convergence point in bacterial aromatic compound degradation, where different catabolic routes channel diverse aromatic substrates toward common central metabolic intermediates [21] [22] [23]. The β-ketoadipate pathway constitutes a widely distributed convergent pathway for aromatic compound degradation in soil bacteria and fungi, consisting of two parallel branches: the protocatechuate branch and the catechol branch [21] [22]. Both branches converge at β-ketoadipate, which is subsequently converted to succinyl-CoA and acetyl-CoA for entry into central metabolism [21] [23]. Pathway convergence occurs where the homoprotocatechuate pathway, producing 2-oxohept-3-enedioate, operates in parallel with the β-ketoadipate pathway, particularly in organisms capable of degrading multiple aromatic substrates [6] [21]. Pseudomonas putida strains demonstrate this dual capability, possessing both homoprotocatechuate degradation genes and complete β-ketoadipate pathway genes [6] [21]. Comparative biochemistry reveals that while the β-ketoadipate pathway processes protocatechuate through ortho-cleavage to form β-carboxy-cis,cis-muconate, the homoprotocatechuate pathway utilizes meta-cleavage to generate intermediates leading to 2-oxohept-3-enedioate [6] [23]. These parallel processing mechanisms allow bacteria to handle structurally diverse aromatic compounds through specialized enzymatic machinery [23]. Research findings indicate that the catechol branch of the β-ketoadipate pathway appears to be the evolutionary precursor for portions of plasmid-borne ortho-pathways for chlorocatechol degradation [21]. However, the homoprotocatechuate pathway represents an independent evolutionary development with distinct enzymatic specificities [21]. Regulatory coordination between these pathways involves complex mechanisms where different aromatic substrates induce specific enzymatic systems [21] [22]. The β-ketoadipate pathway exhibits various permutations among bacterial groups regarding enzyme distribution, regulation, and gene organization, while maintaining core enzymatic activities [21].

Functional integration of these pathways provides bacterial cells with enhanced metabolic flexibility for aromatic compound utilization [24]. Studies have shown that organisms possessing both systems can efficiently degrade complex mixtures of aromatic compounds, with each pathway contributing to overall degradative capacity [24]. Biotechnological applications leverage this pathway intersection for the development of engineered systems capable of degrading environmental pollutants [24] [25]. The combination of homoprotocatechuate degradation capabilities with β-ketoadipate pathway components has been utilized in constructing robust biocatalytic systems for aromatic compound bioconversion [25]. Evolutionary considerations suggest that the presence and versatility of these parallel pathways reflect adaptation to diverse environmental aromatic compound profiles [21]. Natural selection has shaped the β-ketoadipate pathway to assume characteristic features in different bacteria, while the homoprotocatechuate pathway has evolved complementary specificities [21] [22]. XLogP3 1.2

Dates

Last modified: 02-18-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|